molecular formula C15H26N2O6 B12737640 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate CAS No. 198767-61-2

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate

Cat. No.: B12737640
CAS No.: 198767-61-2
M. Wt: 330.38 g/mol
InChI Key: ASBIJEHUOOVUNH-WLHGVMLRSA-N
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Description

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is a compound that belongs to the class of pyrrolidinone derivatives. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate typically involves the reaction of pyrrolidin-2-one with a suitable alkylating agent to introduce the hydroxy and t-butylamine groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The maleate salt is then formed by reacting the resulting compound with maleic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The t-butylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and t-butylamine groups makes it a versatile compound for various scientific research applications .

Properties

CAS No.

198767-61-2

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(tert-butylamino)-2-hydroxypropyl]pyrrolidin-2-one

InChI

InChI=1S/C11H22N2O2.C4H4O4/c1-11(2,3)12-7-9(14)8-13-6-4-5-10(13)15;5-3(6)1-2-4(7)8/h9,12,14H,4-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ASBIJEHUOOVUNH-WLHGVMLRSA-N

Isomeric SMILES

CC(C)(C)NCC(CN1CCCC1=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(CN1CCCC1=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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